3-Isothiocyanato-4-methylbenzoic acid

Vue d'ensemble

Description

3-Isothiocyanato-4-methylbenzoic acid is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their biological activity and are commonly found as degradation products of glucosinolates, which are secondary metabolites in plants, particularly those in the Brassicaceae family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-4-methylbenzoic acid can be synthesized through various methods. One common method involves the reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in dimethylformamide (DMF). This reaction yields 3-N,N-dimethylthioureido-4-methylbenzoic acid, which upon thermolysis or treatment with acidic reagents, eliminates dimethylamine to form this compound .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and catalytic amounts of amine bases, making it a safer and more environmentally friendly approach .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isothiocyanato-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: It can react with hydrazine to form substituted thiosemicarbazides.

Common Reagents and Conditions:

Tetramethylthiuram disulfide in DMF: Used for the initial synthesis.

Hydrazine: Used for forming thiosemicarbazides.

Acidic Reagents: Used for thermolysis to eliminate dimethylamine.

Major Products:

3-N,N-dimethylthioureido-4-methylbenzoic acid: Intermediate product.

Substituted thiosemicarbazides: Formed from the reaction with hydrazine.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-Isothiocyanato-4-methylbenzoic acid is characterized by the presence of both isothiocyanate and carboxylic acid functional groups. This dual functionality enhances its reactivity and versatility in chemical reactions. The synthesis of this compound typically involves the reaction of 4-methyl-3-aminobenzoic acid with carbon disulfide in the presence of a base, leading to the formation of the isothiocyanate group .

Pharmaceutical Applications

2.1 Anticancer Activity

Research has indicated that isothiocyanates exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. For instance, compounds similar to ITC-MBA have been studied for their effects on various cancer cell lines, demonstrating potential as chemopreventive agents .

2.2 Drug Development

ITC-MBA can serve as a precursor for synthesizing bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals targeting specific diseases or conditions .

Agricultural Applications

3.1 Pest Control

Isothiocyanates are known for their biofumigant properties, making them effective against soil-borne pests and pathogens. ITC-MBA can be utilized in formulations aimed at protecting crops from nematodes and fungi, thus enhancing agricultural productivity .

3.2 Herbicides

The compound may also play a role in developing herbicides due to its ability to inhibit plant growth through allelopathic effects. Research into related isothiocyanates has shown promising results in controlling weed populations effectively .

Material Science Applications

4.1 Polymer Chemistry

The unique reactivity of the isothiocyanate group allows ITC-MBA to be used in polymer synthesis, particularly in creating functionalized polymers for specific applications, such as drug delivery systems or coatings with antimicrobial properties .

4.2 Organic Synthesis

In organic synthesis, ITC-MBA can act as a versatile building block for constructing more complex molecules, including heterocycles and other biologically active compounds . Its carboxylic acid group can facilitate further reactions such as esterification or amidation.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-isothiocyanato-4-methylbenzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as proteins and DNA. This reactivity can lead to the modification of cellular components, which may contribute to its biological activities. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymes .

Comparaison Avec Des Composés Similaires

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

Comparison: 3-Isothiocyanato-4-methylbenzoic acid is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature can influence its reactivity and biological activity compared to other isothiocyanates. For instance, allyl isothiocyanate is known for its pungent flavor and antimicrobial properties, while benzyl isothiocyanate has been studied for its anticancer effects .

Activité Biologique

3-Isothiocyanato-4-methylbenzoic acid (IMBA) is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, particularly in the context of cancer prevention and antimicrobial properties. This article reviews the biological activity of IMBA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

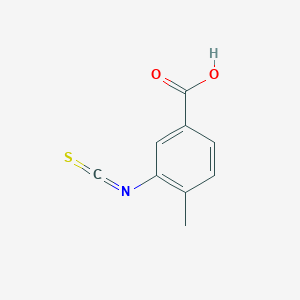

- Molecular Formula : C10H9N1O2S1

- Molecular Weight : 219.25 g/mol

- Structure : The compound features a benzoic acid moiety with an isothiocyanate group, which contributes to its reactivity and biological properties.

The biological activity of IMBA can be attributed to its electrophilic nature, allowing it to react with various nucleophiles, including proteins and nucleic acids. This reactivity may lead to:

- Modification of Cellular Components : IMBA can disrupt cellular processes by modifying proteins and DNA, potentially leading to apoptosis in cancer cells.

- Antimicrobial Effects : The compound's ability to disrupt bacterial cell membranes and interfere with essential enzymatic functions contributes to its antibacterial properties.

Anticancer Properties

Research has demonstrated that isothiocyanates exhibit significant anticancer activity. IMBA has been studied for its potential effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis |

| HeLa (Cervical) | 12.5 | Inhibits cell proliferation |

| A549 (Lung) | 20.0 | Promotes cell cycle arrest |

Studies indicate that IMBA induces apoptosis through intrinsic pathways, promoting mitochondrial dysfunction and subsequent caspase activation .

Antimicrobial Activity

IMBA has demonstrated broad-spectrum antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial mechanism is primarily attributed to the disruption of microbial cell membranes and inhibition of vital metabolic processes .

Study 1: Anticancer Efficacy

A study evaluated the effects of IMBA on MCF-7 breast cancer cells. Results showed that treatment with IMBA led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP .

Study 2: Antimicrobial Activity

In a comparative study assessing various isothiocyanates, IMBA was found to be effective against both Gram-positive and Gram-negative bacteria. The compound exhibited a significant reduction in bacterial load in infected murine models, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Propriétés

IUPAC Name |

3-isothiocyanato-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODZMBNYZGYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.